7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone scaffold. Key structural features include:
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2OS/c21-15-6-2-4-13(8-15)16-10-28-18-17(16)25-11-26(19(18)27)9-12-3-1-5-14(7-12)20(22,23)24/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQPUPRRBFQQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core with specific substitutions, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- Thieno[3,2-d]pyrimidine core : A bicyclic structure containing sulfur and nitrogen.
- Substituents :
- A 3-fluorophenyl group at the 7-position.
- A 3-(trifluoromethyl)benzyl group at the 3-position.
These modifications enhance its chemical properties and may influence its biological interactions.
Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is known for its presence in various kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The compound's structural similarities to known kinase inhibitors suggest it could exhibit similar inhibitory effects on specific kinases involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures often display antimicrobial properties. The potential for 7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one to inhibit the growth of bacteria and fungi warrants investigation. For instance, derivatives of pyrimidine have shown significant activity against various pathogens, including E. coli and C. albicans .
The synthesis of this compound typically involves multi-step organic reactions that create the thieno[3,2-d]pyrimidine core followed by substitution reactions to introduce the desired functional groups. Understanding its mechanism of action is essential for elucidating how it interacts with biological targets such as enzymes and receptors.
Structure-Activity Relationship (SAR)
Studies on similar compounds have established a correlation between structural modifications and biological activity. For example:
- Pyrimidine derivatives : Certain substitutions have been linked to enhanced antibacterial activity against Gram-positive bacteria .
- Thienopyrimidine derivatives : Variations in substitution patterns significantly affect their pharmacological profiles .
In Vitro Studies
Recent investigations into thienopyrimidine derivatives have demonstrated their potential as effective antimicrobial agents. Compounds exhibiting high potency against various microbial strains have been identified through rigorous screening processes .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | Similar core but different substituents | Moderate antibacterial activity |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lacks specific substitutions | Variable pharmacological profiles |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Research Findings
Fluorine and Trifluoromethyl Effects: Fluorine at the 7-position (3-fluorophenyl) improves metabolic stability and target binding compared to non-fluorinated analogs (e.g., phenyl or methoxyphenyl) . The 3-(trifluoromethyl)benzyl group enhances enzyme inhibition (e.g., PDE7) by inducing conformational changes in active sites .
Positional Isomerism :
- 7-Substituted derivatives generally outperform 6-substituted analogs in both potency and selectivity, as seen in PDE7 inhibitor studies .
Biological Trade-offs :
- Increased lipophilicity (e.g., bromophenyl or trifluoromethyl groups) may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
